REACTION_CXSMILES
|
[N:1]1[C:14]2[C:5](=C3[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][C:8](=O)[C:7]3=[O:16])[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>>[CH:4]1[C:5]2[C:7](=[O:16])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[N:1]=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
1-azaphenanthren-5,6-dione
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C3C(C(C=CC3=CC=C12)=O)=O
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated in a bath at 80°-90° for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=NC=2C3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |